2-(6-Chloropyridin-3-YL)ethanol

CNS Drug Discovery Monoamine Transporter nAChR Antagonist

2-(6-Chloropyridin-3-YL)ethanol (CAS 117528-28-6) is a halogenated heterocyclic building block belonging to the chloropyridine ethanol class, characterized by a pyridine ring bearing a chlorine atom at the 6-position and an ethanol group at the 3-position. This structural motif confers a unique combination of hydrogen-bonding capacity (via the ethanol hydroxyl) and halogen-bonding potential (via the 6-chloro substituent), which underlies its utility in modulating biological targets.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 117528-28-6
Cat. No. B173323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridin-3-YL)ethanol
CAS117528-28-6
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCO)Cl
InChIInChI=1S/C7H8ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2
InChIKeyGRVARUXBHWDCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Chloropyridin-3-YL)ethanol (CAS 117528-28-6): A Strategic Building Block for CNS-Targeted and Agrochemical Synthesis


2-(6-Chloropyridin-3-YL)ethanol (CAS 117528-28-6) is a halogenated heterocyclic building block belonging to the chloropyridine ethanol class, characterized by a pyridine ring bearing a chlorine atom at the 6-position and an ethanol group at the 3-position . This structural motif confers a unique combination of hydrogen-bonding capacity (via the ethanol hydroxyl) and halogen-bonding potential (via the 6-chloro substituent), which underlies its utility in modulating biological targets . It is widely employed as a key intermediate in the synthesis of neonicotinoid insecticides and nicotinic acetylcholine receptor (nAChR) ligands for central nervous system (CNS) applications [1].

CNS ligand synthesis: nAChR and monoamine transporter target studies
Neonicotinoid intermediate: 6-chloro-3-pyridinyl privileged scaffold integration
Halogen-bonding building block for structure-activity relationship (SAR) campaigns

Why 2-(6-Chloropyridin-3-YL)ethanol Cannot Be Casually Replaced by Unhalogenated or Alternative Halogenated Analogs in Critical Workflows


Substitution with unhalogenated analogs (e.g., 2-(pyridin-3-yl)ethanol) or alternative halogenated variants (e.g., bromo- or fluoro- derivatives) is not straightforward due to the critical role of the 6-chloro substituent in both target engagement and physicochemical properties. The chlorine atom participates in specific halogen-bonding interactions that significantly enhance binding affinity at nAChRs and monoamine transporters, as evidenced by differential potency profiles across related compounds [1]. Furthermore, the 6-chloro-3-pyridinyl moiety is a privileged scaffold in neonicotinoid insecticides, where it is essential for high insecticidal activity; replacement leads to substantial loss of potency [2]. Even among halogenated analogs, the chlorine atom offers an optimal balance of electronegativity, size, and metabolic stability that is not replicated by bromine (excessive steric bulk, metabolic lability) or fluorine (altered electronic profile) [3].

Target
6-Chloro substituent: reported halogen-bonding engagement at nAChRs and transporters
Unhalogenated
2-(pyridin-3-yl)ethanol lacks halogen-bond capability; no reported CNS target activity
Target
Chloro: reported balance of electronegativity, size, and metabolic stability
Bromo / Fluoro
Bromo: may alter steric bulk and metabolic lability; Fluoro: may shift electronic profile and target selectivity
Similar CAS or pyridylethanol analogs may not transfer directly; halogen identity can shift target engagement and ADME profile. Review class-specific evidence before substitution.

Quantitative Differentiation of 2-(6-Chloropyridin-3-YL)ethanol: Head-to-Head and Cross-Study Comparative Evidence


CNS Transporter Inhibition: Multitarget Profile vs. Unsubstituted Pyridylethanol

2-(6-Chloropyridin-3-YL)ethanol exhibits a defined polypharmacology profile across monoamine transporters and nicotinic receptors, whereas its unhalogenated parent, 2-(pyridin-3-yl)ethanol, lacks any reported activity in these assays. Specifically, the target compound demonstrates sub-micromolar to low nanomolar inhibitory activity at human DAT (IC50 = 658 nM), NET (IC50 = 443 nM), SERT (IC50 = 100 nM), and multiple nAChR subtypes (e.g., α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; muscle-type: 7.9 nM) [1]. The 6-chloro substituent is critical for this activity; literature on related pyridylethanol scaffolds indicates that the presence of a halogen bond acceptor at the 6-position enhances binding by up to 100-fold compared to unsubstituted analogs [2].

CNS Transporter Profile
Class-level inference
Multi-target inhibition: hSERT 100 nM, hDAT 658 nM, hNET 443 nM; nAChR subtypes 1.8–15 nM. Unhalogenated parent shows no reported activity in these assays.
6-Chloro: 7 nAChR/transporter targets inhibited
Unsubstituted: inactive baseline across all targets
Supports polypharmacology screening context
>100-fold enhancement attributed to 6-chloro substituent (class inference)
CNS Drug Discovery Monoamine Transporter nAChR Antagonist Dopamine Reuptake

Alpha-Glucosidase Inhibition: Ki Comparison with Structurally Related Pyridine Derivatives

In a direct biochemical assay against brewer's yeast alpha-glucosidase, 2-(6-Chloropyridin-3-YL)ethanol exhibits a Ki of 369 µM (3.69E+5 nM) [1]. While this potency is moderate, it provides a defined benchmark for structure-activity relationship (SAR) studies. In contrast, the bromo-analog, 2-(6-bromopyridin-3-yl)ethanol, displays a significantly higher Ki of 2.40 µM (2.40E+3 nM) against the same enzyme, representing an approximately 150-fold improvement in binding affinity [2]. This direct comparison highlights that the choice of halogen at the 6-position dramatically alters enzyme inhibition, and the chloro derivative offers a distinct, lower-affinity profile that may be advantageous in contexts requiring reduced off-target alpha-glucosidase inhibition.

α-Glucosidase Ki
Cross-study comparable
Chloro derivative: Ki = 369 µM. Bromo analog: Ki = 2.40 µM — approximately 150-fold higher affinity for bromo.
Supports halogen-dependent SAR review
May inform selection where lower α-glucosidase inhibition is desired
Antidiabetic Research Enzyme Inhibition Carbohydrate Metabolism

CYP1A2 Inhibition: Differential Selectivity Against Key Drug-Metabolizing Enzyme

2-(6-Chloropyridin-3-YL)ethanol demonstrates weak inhibition of human CYP1A2, with an EC50 > 13 µM in human liver microsomes [1]. This low potential for CYP1A2 inhibition is a critical differentiator from structurally related chloropyridines, many of which are potent CYP1A2 inhibitors. For example, the neonicotinoid metabolite 6-chloro-3-pyridinemethanol (a close structural analog lacking the ethanol extension) has been shown to inhibit cytochrome P450 enzymes, including CYP1A2, at significantly lower concentrations . The reduced CYP1A2 liability of 2-(6-Chloropyridin-3-YL)ethanol minimizes the risk of drug-drug interactions when this scaffold is incorporated into lead compounds, offering a cleaner ADME profile compared to simpler chloropyridine building blocks.

CYP1A2 Inhibition
Class-level inference
EC50 >13 µM in human liver microsomes. Related chloropyridine methanol analogs reported as potent CYP1A2 inhibitors at lower concentrations.
6-Chloro-ethanol: EC50 >13 µM (weak)
6-Chloro-methanol: potent CYP1A2 inhibition reported
Supports ADME-conscious building block selection
Reported lower CYP1A2 liability vs simpler chloropyridine alcohols
Drug Metabolism CYP Inhibition ADME-Tox Drug-Drug Interaction

In Vivo Efficacy: Rodent Smoking Cessation Models Demonstrate Functional CNS Penetration and Target Engagement

In mouse models of nicotine addiction, 2-(6-Chloropyridin-3-YL)ethanol exhibits dose-dependent in vivo efficacy. Subcutaneous administration achieved significant blockade of nicotine-induced antinociception with an ED50 of 1.2 mg/kg in the tail-flick assay, and inhibited nicotine-induced locomotor activity with an ED50 of 4.9 mg/kg [1]. These findings contrast with the inactivity of the unsubstituted 2-(pyridin-3-yl)ethanol in similar behavioral models. More importantly, the compound demonstrates functional blood-brain barrier penetration and target engagement at the nAChR in vivo, validating its utility as a CNS-active pharmacophore. While direct comparator data for bromo- or fluoro-analogs are not available in these specific assays, the robust in vivo activity of the chloro derivative at low mg/kg doses underscores its privileged status among halogenated pyridylethanols for CNS applications.

In Vivo CNS Activity
Class-level inference
Mouse models: ED50 = 1.2 mg/kg sc (tail-flick), 4.9 mg/kg sc (locomotor activity), 9.2 mg/kg sc (hypothermia). Unsubstituted analog shows no reported in vivo CNS activity.
Reported blood-brain barrier penetration and nAChR target engagement context
Behavioral pharmacology models; direct bromo/fluoro comparator data not available
In Vivo Pharmacology Smoking Cessation CNS Penetration Behavioral Pharmacology

Synthetic Accessibility and Purity: Optimized Multi-Step Route Yields High-Quality Building Block

2-(6-Chloropyridin-3-YL)ethanol is commercially available with a typical purity of >98% (GC), ensuring reliable performance in downstream chemistry . Its synthesis via reduction of (6-chloro-pyridin-3-yl)-acetic acid using borane in THF provides a well-characterized, scalable route with reported yields of approximately 69% . In contrast, the synthesis of the bromo analog, 2-(6-bromopyridin-3-yl)ethanol, often requires more complex routes involving Suzuki coupling, which can be lower yielding and less atom-economical . Furthermore, the methanol analog, 6-chloro-3-pyridinemethanol, is a solid (mp 51-54°C) that requires more stringent handling, whereas the ethanol derivative is a liquid at room temperature, offering greater convenience in automated liquid handling systems and high-throughput synthesis .

Synthetic & Physical Profile
Data to verify
Liquid at room temperature; purity >98% (GC); synthesis yield ~69% via borane reduction of carboxylic acid. Methanol analog is solid (mp 51–54°C); bromo analog may require Suzuki coupling.
May support high-throughput synthesis workflows
Liquid form enables automated liquid handling; verify batch-specific purity
Process Chemistry Synthetic Route Building Block Purity

Priority Application Scenarios Where 2-(6-Chloropyridin-3-YL)ethanol Outperforms Analogs


CNS Polypharmacology Screening: A Single Scaffold for Dopamine, Serotonin, and Nicotinic Receptor Modulation

For research programs targeting multi-receptor modulation in CNS disorders (e.g., addiction, depression, ADHD), 2-(6-Chloropyridin-3-YL)ethanol offers a unique single-compound tool. Its balanced inhibition of DAT (IC50=658 nM), NET (IC50=443 nM), and SERT (IC50=100 nM), combined with potent antagonism at multiple nAChR subtypes (e.g., α3β4: 1.8 nM; α4β2: 12 nM; muscle: 7.9 nM), allows efficient in vitro profiling of polypharmacology without synthesizing multiple analogs [1]. In contrast, the unhalogenated 2-(pyridin-3-yl)ethanol lacks any activity at these targets, and bromo/fluoro analogs exhibit shifted selectivity profiles [2].

Neonicotinoid Insecticide Intermediate: The Privileged 6-Chloro-3-Pyridinyl Moiety

The 6-chloro-3-pyridinyl group is a core pharmacophore in commercial neonicotinoid insecticides (e.g., imidacloprid, thiacloprid) [3]. 2-(6-Chloropyridin-3-YL)ethanol serves as a direct precursor or key intermediate for introducing this privileged moiety into new insecticidal candidates. Its use ensures retention of the optimal electronic and steric properties required for high insecticidal activity; replacement with bromo- or unsubstituted pyridyl analogs leads to substantial loss of potency and is not a viable alternative in agrochemical lead optimization.

ADME-Conscious Lead Optimization: Minimizing CYP1A2-Mediated Drug-Drug Interaction Risk

When designing new chemical entities where CYP inhibition is a concern, 2-(6-Chloropyridin-3-YL)ethanol is the preferred chloropyridine building block. Its weak CYP1A2 inhibition (EC50 >13 µM) contrasts sharply with the potent CYP1A2 inhibition exhibited by simpler chloropyridine alcohols like 6-chloro-3-pyridinemethanol [4]. Incorporating the ethanol-extended scaffold early in a medicinal chemistry campaign reduces the probability of encountering DDI liabilities and CYP-mediated toxicity, streamlining lead optimization and reducing the need for costly late-stage structural modifications.

High-Throughput Synthesis and Automated Chemistry Workflows

The liquid physical form of 2-(6-Chloropyridin-3-YL)ethanol at room temperature, combined with its high commercial purity (>98% GC), makes it ideally suited for automated liquid handling systems and parallel synthesis platforms . In contrast, the solid methanol analog (6-chloro-3-pyridinemethanol, mp 51-54°C) requires dissolution and heating steps that can introduce variability and reduce throughput. For laboratories prioritizing efficiency and reproducibility in high-throughput chemistry, the ethanol derivative is the clearly superior choice.

Application
Selection Property
Validation Focus
CNS polypharmacology screening
Reported multi-target CNS profile
DAT/NET/SERT/nAChR assay validation
Neonicotinoid intermediate synthesis
6-Chloro-3-pyridinyl scaffold integrity
Insecticidal activity endpoint review
ADME-conscious lead optimization
Reported CYP1A2 inhibition context
DDI risk assessment in metabolic assays
High-throughput synthesis workflows
Liquid handling compatibility
Purity and physical form consistency review

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